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Compound Name: 2'-Deoxycytidine (Standard)

Cat. No.: B13579014 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for the metabolic labeling of newly

synthesized DNA using the 2'-deoxycytidine analog, 5-ethynyl-2'-deoxycytidine (EdC). This

method offers a powerful tool for assessing cell proliferation, DNA replication, and for pulse-

chase studies to track the fate of DNA over time.

Introduction
Metabolic labeling is a technique that allows for the tracking of biomolecules by introducing

tagged precursors that are incorporated by cellular machinery. 5-ethynyl-2'-deoxycytidine (EdC)

is a nucleoside analog of 2'-deoxycytidine that is incorporated into newly synthesized DNA

during the S-phase of the cell cycle. The ethynyl group on EdC serves as a bioorthogonal

handle for covalent ligation to a variety of reporter molecules, most commonly through a

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[1][2]

This method is a sensitive and robust alternative to traditional methods like BrdU incorporation,

as it does not require harsh DNA denaturation steps for detection.

Principle of EdC Labeling
The process of EdC-based metabolic labeling involves two main steps. First, cells are

incubated with EdC, which is taken up and phosphorylated by the nucleotide salvage pathway

to form 5-ethynyl-2'-deoxycytidine triphosphate (EdCTP).[2][3] DNA polymerases then
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incorporate EdCTP into newly synthesized DNA. Second, the incorporated EdC is detected by

a "click" reaction with a fluorescently labeled azide, enabling visualization by fluorescence

microscopy or quantification by flow cytometry.

Data Presentation
Table 1: Comparison of Common Nucleoside Analogs
for DNA Synthesis Analysis
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Feature
5-ethynyl-2'-
deoxycytidine
(EdC)

5-ethynyl-2'-
deoxyuridine (EdU)

5-bromo-2'-
deoxyuridine
(BrdU)

Detection Method

Copper(I)-catalyzed

azide-alkyne

cycloaddition (Click

Chemistry)

Copper(I)-catalyzed

azide-alkyne

cycloaddition (Click

Chemistry)

Immunohistochemistry

(Antibody-based)

DNA Denaturation

Required
No No

Yes (acid, heat, or

DNase treatment)

Reported Cytotoxicity

Generally considered

less cytotoxic than

EdU, though this may

be cell-type

dependent. One study

suggests lower toxicity

is due to its

conversion to the

more toxic EdU.[3]

Can exhibit time-

dependent inhibition

of cell growth.

Can be toxic at high

concentrations or with

prolonged exposure.

Relative Incorporation

Rate

Incorporation can be

significantly lower

than EdU in short

pulse-labeling

experiments.[4]

Generally high and

efficient incorporation.
Efficient incorporation.

Detection Time

Fast (Click reaction is

typically 30-60

minutes)

Fast (Click reaction is

typically 30-60

minutes)

Slower (Requires

antibody incubations)

Multiplexing Capability

High (compatible with

antibody-based

methods)

High (compatible with

antibody-based

methods)

Can be challenging

with other antibody-

based staining.

Table 2: Recommended Starting Concentrations for EdC
Labeling
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Application Cell Type EdC Concentration Incubation Time

Standard Proliferation

Assay

Adherent Mammalian

Cells (e.g., HeLa,

U2OS)

10-20 µM 1-4 hours

Pulse-Chase

Experiments

Proliferating

Mammalian Cells
10-20 µM

30 minutes - 2 hours

(Pulse)

Dense DNA Labeling

for Super-Resolution

Microscopy

Human U2OS cells 5 µM 4 days[1][5]

Short-term Labeling
Human Fibroblast

(HF) cells
10 µM

30 minutes (low

incorporation) to 4

hours (detectable

incorporation)[4]

Note: The optimal EdC concentration and incubation time should be determined empirically for

each cell type and experimental condition.

Experimental Protocols
Protocol 1: Standard Labeling of Nascent DNA in
Cultured Cells
This protocol describes the labeling of newly synthesized DNA in adherent mammalian cells

followed by fluorescent detection.

Materials:

5-ethynyl-2'-deoxycytidine (EdC)

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS (freshly prepared)
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0.5% Triton™ X-100 in PBS

3% Bovine Serum Albumin (BSA) in PBS

Click Chemistry Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)

Copper (II) Sulfate (CuSO₄) solution (e.g., 100 mM)

Reducing Agent (e.g., 500 mM Sodium Ascorbate, freshly prepared)

Nuclear counterstain (e.g., DAPI)

Mounting medium

Procedure:

Cell Seeding: Seed cells on coverslips in a multi-well plate and culture until they reach the

desired confluency.

EdC Labeling: Add EdC to the culture medium to the desired final concentration (e.g., 10

µM).

Incubation: Incubate the cells for the desired length of time (e.g., 1-4 hours) under standard

cell culture conditions.

Washing: Gently wash the cells twice with PBS.

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash the cells twice with PBS.

Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at

room temperature.

Washing: Wash the cells twice with PBS.

Click Reaction:
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Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume,

add the following in order:

Click Chemistry Reaction Buffer: 890 µL

Fluorescent Azide (from a 10 mM stock): 2 µL (final concentration 20 µM)

CuSO₄ solution (from 100 mM stock): 10 µL (final concentration 1 mM)

Sodium Ascorbate (from 500 mM stock): 100 µL (final concentration 50 mM)

Vortex the cocktail to mix.

Add the click reaction cocktail to the cells and incubate for 30 minutes at room

temperature, protected from light.

Washing: Wash the cells three times with 3% BSA in PBS.

Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

Washing: Wash the cells twice with PBS.

Mounting: Mount the coverslips on microscope slides using an appropriate mounting

medium.

Imaging: Visualize the cells using a fluorescence microscope.

Protocol 2: Pulse-Chase Analysis of DNA Replication
This protocol allows for the tracking of a population of cells that were synthesizing DNA during

a specific time window.

Materials:

Same as Protocol 1

Thymidine solution (e.g., 100 mM)

Procedure:
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Pulse with EdC:

Add EdC to the culture medium to a final concentration of 10-20 µM.

Incubate for a defined period (the "pulse," e.g., 30 minutes to 2 hours) to label cells in S-

phase.

Chase:

Remove the EdC-containing medium.

Wash the cells three times with pre-warmed complete culture medium to remove any

unincorporated EdC.

Add fresh, pre-warmed complete culture medium. To increase the efficiency of the chase,

you can add a high concentration of unlabeled thymidine (e.g., 10 µM) to the chase

medium.

Incubate the cells for the desired "chase" period (e.g., 0, 2, 4, 8, 12, 24 hours).

Fixation and Detection:

At the end of each chase time point, fix, permeabilize, and perform the click reaction as

described in Protocol 1 (steps 4-14).

Analysis:

Analyze the samples by fluorescence microscopy or flow cytometry. The location and

intensity of the fluorescent signal will provide information about the fate of the cells that

were replicating DNA during the pulse.

Protocol 3: Flow Cytometry Analysis of EdC-Labeled
Cells
This protocol provides a method for quantifying the percentage of cells that have incorporated

EdC.

Materials:
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Same as Protocol 1, but cells are grown in suspension or harvested from plates.

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Procedure:

Cell Labeling: Label cells in culture with EdC as described in Protocol 1 (steps 2-3).

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation

(for suspension cells).

Washing: Wash the cells once with PBS.

Fixation: Resuspend the cell pellet in 4% PFA in PBS and incubate for 15 minutes at room

temperature.

Washing: Wash the cells twice with PBS.

Permeabilization: Resuspend the cells in 0.5% Triton™ X-100 in PBS and incubate for 20

minutes at room temperature.

Washing: Wash the cells twice with PBS.

Click Reaction:

Resuspend the cell pellet in the click reaction cocktail (prepared as in Protocol 1).

Incubate for 30 minutes at room temperature, protected from light.

Washing: Wash the cells twice with 3% BSA in PBS.

DNA Staining: Resuspend the cells in a solution containing a DNA content stain (e.g., DAPI

or Propidium Iodide) in FACS buffer.

Analysis: Analyze the cells on a flow cytometer. EdC-positive cells can be identified in a

bivariate plot of fluorescence intensity from the click reaction versus DNA content.

Visualizations
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Metabolic activation of EdC via the nucleotide salvage pathway.
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General workflow for labeling and detecting nascent DNA with EdC.
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The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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